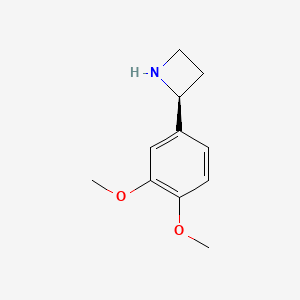
(S)-2-(3,4-Dimethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3,4-Dimethoxyphenyl)azetidine is a chemical compound with the molecular formula C11H15NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Dimethoxyphenyl)azetidine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the azetidine ring. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by cyclization to form the azetidine ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4-Dimethoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted azetidine derivatives with different functional groups.
Scientific Research Applications
(S)-2-(3,4-Dimethoxyphenyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetyl chloride: A related compound used as a synthetic intermediate.
N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide hydrochloride: Another azetidine derivative with potential biological activities.
Uniqueness
(S)-2-(3,4-Dimethoxyphenyl)azetidine is unique due to its specific stereochemistry and the presence of both the azetidine ring and the 3,4-dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-9/h3-4,7,9,12H,5-6H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZUXWVJSNOFPURM-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCN2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


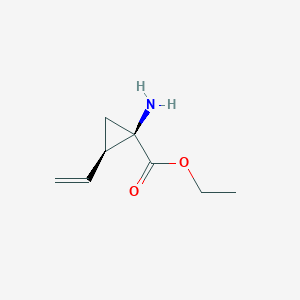
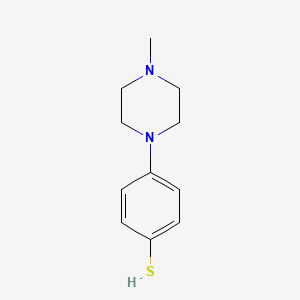
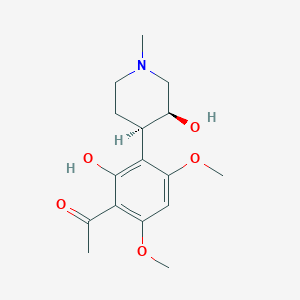
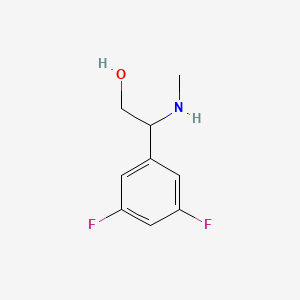
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

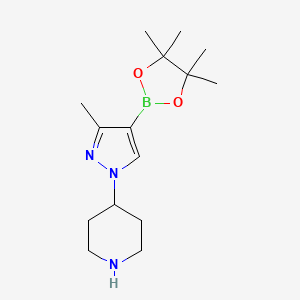
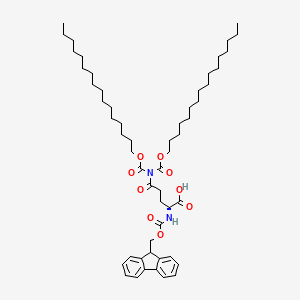
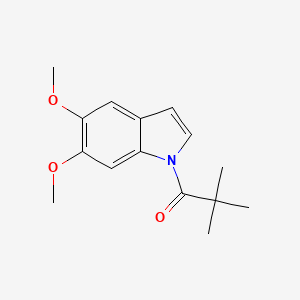
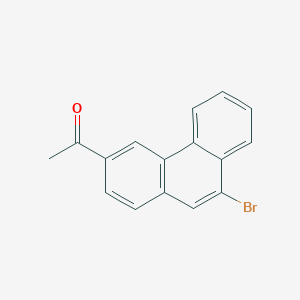
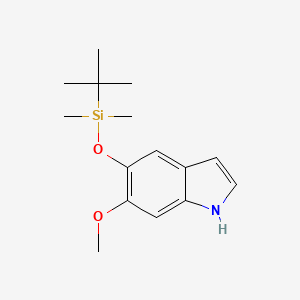
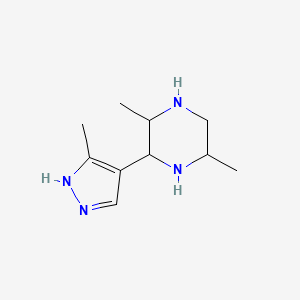

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
